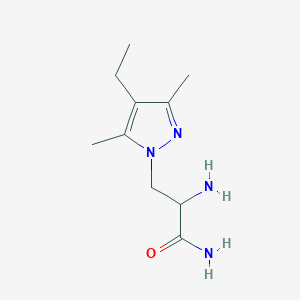

2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanamide

Description

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

2-amino-3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanamide |

InChI |

InChI=1S/C10H18N4O/c1-4-8-6(2)13-14(7(8)3)5-9(11)10(12)15/h9H,4-5,11H2,1-3H3,(H2,12,15) |

InChI Key |

ONIOIPDLLVEJIG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C)CC(C(=O)N)N)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide

General Synthetic Strategy

The synthesis of pyrazolyl-propanamide derivatives generally involves the formation of an amide bond between a pyrazole-substituted propanoic acid (or its activated derivative) and an ammonia or amine source. The pyrazole ring is typically introduced either before or after the amide formation, depending on the synthetic route.

For the specific compound 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide, the preparation involves:

- Step 1: Synthesis or procurement of a suitably substituted pyrazole intermediate, e.g., 4-ethyl-3,5-dimethyl-1H-pyrazole.

- Step 2: Coupling of the pyrazole moiety to a 3-substituted propanoic acid or its derivative.

- Step 3: Formation of the amide bond with ammonia or an amine source to yield the target propanamide.

This approach is consistent with methods used for related compounds such as 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide, where 3-(trimethyl-1H-pyrazol-1-yl)propanoic acid is reacted with ammonia in the presence of coupling agents like EDCI or dicyclohexylcarbodiimide (DCC) to form the amide bond.

Detailed Synthetic Routes

Pyrazole Intermediate Preparation

The pyrazole ring substituted with ethyl and methyl groups at positions 4, 3, and 5 respectively can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds. For example, ethyl and methyl groups can be introduced by selecting suitable β-ketoesters or diketones as precursors.

Formation of Pyrazolyl-Propanoic Acid Intermediate

A common strategy involves the alkylation of the pyrazole nitrogen (N-1 position) with a 3-bromo- or 3-chloropropanoic acid derivative. This reaction is typically conducted under basic conditions such as potassium carbonate reflux in an appropriate solvent like 2-butanone or dimethylformamide (DMF).

The reaction scheme can be summarized as:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-ethyl-3,5-dimethyl-1H-pyrazole + 3-bromopropanoic acid or derivative | Basic conditions (e.g., K2CO3), reflux | 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid |

Amide Bond Formation

The propanoic acid intermediate is then converted to the amide by reaction with ammonia or an amine source. This step often requires activation of the carboxylic acid group by converting it into an acid chloride (using thionyl chloride, SOCl2) or employing coupling agents like EDCI or DCC to facilitate amide bond formation under mild conditions.

Typical reaction conditions include:

- Conversion of acid to acid chloride with SOCl2 at low temperature (-10 to 0 °C).

- Reaction of acid chloride with ammonia or amine in the presence of a base such as triethylamine.

- Purification by crystallization or chromatography.

Reaction Conditions and Optimization

Key Reagents and Solvents

| Reagent/Agent | Role | Typical Conditions |

|---|---|---|

| 4-ethyl-3,5-dimethyl-1H-pyrazole | Pyrazole moiety source | Synthesized or commercially obtained |

| 3-bromopropanoic acid or derivative | Alkylating agent for N-1 pyrazole | Reflux with K2CO3 in 2-butanone or DMF |

| Thionyl chloride (SOCl2) | Acid chloride formation | -10 to 0 °C in tetrahydrofuran (THF) |

| Ammonia or amine | Amide formation | Room temperature to 50 °C, with triethylamine base |

| Coupling agents (EDCI, DCC) | Facilitate amide bond formation | Room temperature, various solvents |

Analytical Data and Research Outcomes

Characterization Techniques

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and substitution pattern on the pyrazole ring and propanamide backbone.

- Mass Spectrometry (MS): To verify molecular weight.

- Infrared (IR) Spectroscopy: To confirm amide bond formation (amide C=O stretch ~1650 cm^-1).

- Elemental Analysis: To assess purity and composition.

Reported Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H18N4O (approximate for ethyl-dimethyl pyrazolyl propanamide) |

| Molecular Weight | ~230-250 g/mol (depending on exact substitution) |

| Physical State | Solid at room temperature |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |

| Stability | Stable under normal laboratory conditions |

Biological and Chemical Applications

While direct studies on 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide are limited, related pyrazolyl-propanamide derivatives have been investigated for:

- Selective androgen receptor degradation and antagonism.

- Building blocks for synthesis of heterocyclic compounds with potential antimicrobial and anticancer activities.

- Potential pharmaceutical intermediates due to their ability to interact with biological targets via the pyrazole and amide functionalities.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Synthesis of substituted pyrazole | Condensation of hydrazine with substituted diketones | 70-85% yield |

| 2 | Alkylation of pyrazole N-1 with 3-bromopropanoic acid | K2CO3, reflux in 2-butanone or DMF | 60-75% yield |

| 3 | Conversion of acid to acid chloride | SOCl2 in THF, -10 to 0 °C | Quantitative conversion |

| 4 | Amide bond formation with ammonia | NH3, Et3N base, RT to 50 °C | 65-80% yield |

| 5 | Purification | Crystallization or chromatography | >95% purity |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino and amide groups can participate in nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substituents significantly influence electronic properties and steric effects. Key analogs include:

- 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS# 1251390-36-9): Differs by a chloro substituent at the 4-position and a carboxylic acid terminal group. This substitution reduces lipophilicity compared to the ethyl group in the target compound, while the carboxylic acid enhances water solubility. Molecular weight: 217.65 g/mol .

- Compounds 9–16 (IOP Conference Series, 2019): These propanamide derivatives feature substitutions such as indole, benzyloxy, or nitroguanidino groups. For example: Compound 9: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide. Compound 15: 2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide. The nitroguanidino group introduces strong hydrogen-bonding capability, which could improve target selectivity .

Table 1: Comparison of Key Structural Features

Terminal Functional Group Modifications

The terminal amide group in the target compound distinguishes it from analogs with carboxylic acids (e.g., CAS# 1251390-36-9) or esters (e.g., ethyl cyanoacetate derivatives in ).

Biological Activity

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide, with the CAS number 1251338-63-2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C10H18N4O

- Molecular Weight : 210.28 g/mol

- Structure : The structural formula includes a pyrazole ring substituted with ethyl and dimethyl groups, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide. Research indicates that compounds within this class can inhibit various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide | MCF7 | TBD | |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 mg/mL | |

| Ethyl derivatives | A549 | 26 µM |

These findings suggest that the compound may exhibit significant cytotoxicity against specific cancer cell lines.

The mechanisms through which pyrazole derivatives exert their anticancer effects often involve:

- Inhibition of Cell Proliferation : Many pyrazole compounds have been shown to disrupt cell cycle progression.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.

- Targeting Kinases : Some studies indicate that these compounds can inhibit kinase activity, which is crucial for cancer cell survival and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer properties. The study reported that compounds with specific substitutions on the pyrazole ring exhibited enhanced inhibitory activity against cancer cell proliferation:

Study Overview

- Objective : To evaluate the anticancer activity of synthesized pyrazole derivatives.

- Methodology : Compounds were screened against multiple cancer cell lines using MTT assays to determine IC50 values.

Results Summary

The study found that modifications to the pyrazole structure significantly affected biological activity. For example:

- A derivative with a methyl group at position 4 showed increased potency against A549 lung cancer cells compared to its ethyl counterpart.

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

- Condensation reactions between pyrazole derivatives and amino acid precursors under controlled pH (6.5–7.5) .

- Aza-Michael addition to introduce the propanamide backbone, requiring anhydrous conditions and catalysts like triethylamine .

Key parameters: - Temperature: 60–80°C for optimal ring closure .

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Microwave-assisted synthesis can reduce reaction time by 40% compared to conventional heating .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns on the pyrazole ring and propanamide linkage .

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (211.26 g/mol) and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable) resolves 3D conformation, as demonstrated for structurally similar pyrazole derivatives .

Q. What are the compound’s physicochemical properties, and how do they impact solubility and stability in experimental setups?

Q. How can researchers optimize reaction conditions to address low yields or impurities during scale-up?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test interactions between temperature, solvent, and catalyst concentration .

- Computational modeling (e.g., density functional theory) predicts transition states and identifies rate-limiting steps .

- Continuous flow reactors improve mixing and heat transfer, reducing side reactions in scaled syntheses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Cross-validation assays: Compare in vitro enzyme inhibition (e.g., kinase assays) with in silico docking results to confirm target specificity .

- Metabolite profiling: LC-MS/MS identifies degradation products or active metabolites that may explain divergent activity .

- Batch-to-batch consistency: Ensure purity (>95% by HPLC) and validate via orthogonal techniques (e.g., IR spectroscopy) .

Q. How does the substitution pattern on the pyrazole ring influence interactions with biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies: Synthesize analogs with modified ethyl or methyl groups and test binding affinity .

- Molecular dynamics simulations model hydrogen bonding and hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2) .

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, correlating substituent effects with enthalpy/entropy changes .

Q. What advanced techniques elucidate the compound’s mechanism in modulating biochemical pathways?

Methodological Answer:

- CRISPR-Cas9 gene editing in cell lines identifies downstream genes affected by the compound .

- Proteomic profiling (e.g., SILAC) tracks protein expression changes post-treatment .

- Single-crystal X-ray diffraction of compound-protein co-crystals reveals binding modes at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.